Bladder-to-Parotid Gland Binding Selectivity Ratio: Tolterodine vs Oxybutynin Direct Head-to-Head
In the pivotal Nilvebrant 1997 study, tolterodine bound to guinea-pig bladder muscarinic receptors with Ki = 2.7 nM vs parotid gland Ki = 4.8 nM (1.8-fold bladder preference). Oxybutynin showed the opposite selectivity: parotid Ki = 0.62 nM, representing 8-fold higher affinity for the salivary gland than tolterodine at the same site. [1] In vivo in the anaesthetized cat, tolterodine was 2.5–3.3-fold more potent at inhibiting bladder contraction than salivation, whereas oxybutynin showed the reverse tissue selectivity (more potent on salivation). [1] This pattern was confirmed in human tissue by Maruyama et al. (2006): tolterodine and its active metabolite 5-HMT exhibited 1.4–1.7-fold greater inhibitory potency in human bladder vs parotid gland homogenates, while oxybutynin and darifenacin showed 2–10-fold greater potency in the parotid gland. [2] Oki et al. (2007) further demonstrated that oral oxybutynin produced 2–3-fold higher muscarinic receptor binding in mouse cerebral cortex relative to bladder, whereas tolterodine showed approximately 2-fold lower binding in cortex vs bladder. [3]
| Evidence Dimension | Muscarinic receptor binding affinity (Ki) in parotid gland vs bladder, plus in vivo functional tissue selectivity (bladder contraction vs salivation) |
|---|---|
| Target Compound Data | Tolterodine: Ki bladder = 2.7 nM, Ki parotid = 4.8 nM (guinea pig). In vivo selectivity ratio (bladder/salivation) = 2.5–3.3-fold (cat). Human tissue: 1.4–1.7-fold greater inhibition in bladder vs parotid. |
| Comparator Or Baseline | Oxybutynin: Ki bladder = 9.8 nM, Ki parotid = 0.62 nM (guinea pig). In vivo selectivity ratio (bladder/salivation) = 0.6–0.8-fold (cat, i.e., reverse selectivity). Human tissue: 2–10-fold greater inhibition in parotid vs bladder. |
| Quantified Difference | 8-fold higher oxybutynin affinity in parotid gland vs tolterodine. Tolterodine bladder-over-salivary selectivity in vivo (2.5–3.3-fold) vs oxybutynin reverse selectivity (0.6–0.8-fold). In human tissue, tolterodine shows 3–4-fold greater bladder-to-parotid affinity ratio compared with oxybutynin and darifenacin. |
| Conditions | Radioligand binding assays with [³H]N-methylscopolamine in guinea-pig and human tissue homogenates; in vivo functional studies in anaesthetized cat (i.v. infusion 21–2103 nmol/kg); ex vivo binding in mouse tissues after oral dosing. |
Why This Matters
A compound with 8-fold lower parotid binding affinity and opposite tissue selectivity in vivo directly predicts a clinically meaningful reduction in dry mouth—the most prevalent dose-limiting adverse effect of antimuscarinic OAB therapy—and justifies selection where salivary tolerability is a procurement or formulary priority.
- [1] Nilvebrant L, Andersson KE, Gillberg PG, Stahl M, Sparf B. Tolterodine – a new bladder-selective antimuscarinic agent. Eur J Pharmacol. 1997;327(2-3):195-207. doi:10.1016/S0014-2999(97)89661-6 View Source
- [2] Maruyama S, Oki T, Otsuka A, Shinbo H, Ozono S, Kageyama S, et al. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder. J Urol. 2006;175(1):365-369. doi:10.1016/S0022-5347(05)00055-8 View Source
- [3] Oki T, Maruyama S, Takano Y, et al. Comparative evaluation of central muscarinic receptor binding activity by oxybutynin, tolterodine and darifenacin used to treat overactive bladder. J Urol. 2007;177(2):766-770. doi:10.1016/j.juro.2006.09.079 View Source
